molecular formula C12H13N3O3 B228307 2-(2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No. B228307
M. Wt: 247.25 g/mol
InChI Key: UMWDPVRCVZWHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide, commonly known as DMMA, is a compound that has been extensively studied for its potential applications in the field of science. DMMA is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 268.3 g/mol and a melting point of 239-240°C. DMMA has been found to possess various biochemical and physiological effects, and its mechanism of action has been widely studied.

Mechanism of Action

The mechanism of action of DMMA is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DMMA has also been found to inhibit the growth of various cancer cells, including breast cancer cells and prostate cancer cells. The exact mechanism by which DMMA exerts its anticancer effects is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
DMMA has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant activity, which may be useful in the treatment of various diseases, including cardiovascular disease and cancer. DMMA has also been found to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. DMMA has also been found to possess antimicrobial activity, which may be useful in the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

DMMA has several advantages for use in lab experiments. It is easily synthesized and has a high purity. It is also soluble in water and organic solvents, which makes it easy to use in various experiments. However, DMMA has some limitations for use in lab experiments. It is toxic and should be handled with care. It is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of DMMA. One potential area of research is the development of new synthetic methods for DMMA. This could involve the development of new reaction conditions or the use of alternative starting materials. Another potential area of research is the study of the mechanism of action of DMMA. This could involve the use of various biochemical and biophysical techniques to elucidate the molecular mechanisms by which DMMA exerts its effects. Finally, DMMA could be further studied for its potential applications in the field of medicine. This could involve the development of new drugs based on the structure of DMMA or the use of DMMA as a reagent in the synthesis of new drugs.

Synthesis Methods

DMMA can be synthesized by reacting 4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then reacted with phosgene to yield DMMA. The synthesis of DMMA has been extensively studied, and various modifications have been made to the reaction conditions to improve the yield and purity of the product.

Scientific Research Applications

DMMA has been extensively studied for its potential applications in the field of science. It has been found to possess various biochemical and physiological effects, and its mechanism of action has been widely studied. DMMA has been used as a reagent in the synthesis of various compounds, including imidazolium salts and pyridine derivatives. It has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicine.

properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C12H13N3O3/c1-8-2-4-9(5-3-8)14-10(16)7-15-11(17)6-13-12(15)18/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16)

InChI Key

UMWDPVRCVZWHMR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CNC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CNC2=O

solubility

37.1 [ug/mL]

Origin of Product

United States

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